N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Compounds like N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide are often synthesized and characterized to explore their potential applications in different fields. For instance, the synthesis, characterization, and antimicrobial activity of dihydropyridine derivatives derived from 3-aryl-2-isobutanoyl-N-phenyl-acrylamide have been investigated, highlighting the importance of such compounds in pharmacological activities, particularly for their cardiovascular properties (Joshi, 2015).
Antimicrobial and Antifungal Activities
The research on this compound derivatives often focuses on their antimicrobial and antifungal activities. Studies have found that certain pyridine and dihydropyridine derivatives exhibit significant antifungal activity against various pathogens, suggesting their potential as leads for developing new antimicrobial agents (Si, 2009).
Anticonvulsant Activities
The anticonvulsant activity of dihydropyridines and related compounds is another area of interest. For example, some 1,4-dihydropyridines have been evaluated for their anticonvulsant effect against pentylenetetrazole-induced convulsions, showing significant activity. This highlights the therapeutic potential of such compounds in treating seizure disorders (Subudhi et al., 2009).
Catalysis
Compounds related to this compound have been investigated for their catalytic applications. For instance, 1,3-dicarbonyl compounds have been found to be highly efficient and cost-effective ligands for palladium-catalyzed Heck and Suzuki reactions, highlighting their utility in organic synthesis and pharmaceutical manufacturing (Cui et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-2-3-9-16(22)20-15-8-5-10-21(17(15)23)11-12-13(18)6-4-7-14(12)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMWENSBLAYXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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